molecular formula C15H21NO5S2 B2419190 methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034236-05-8

methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No. B2419190
CAS RN: 2034236-05-8
M. Wt: 359.46
InChI Key: BAQKYKKTUMMUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiopyran ring, which is a six-membered sulfur-containing ring, and a benzoate group, which is a benzene ring with a carboxylate substituent . It also contains a sulfamoyl group and a methoxy group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclization and Anilide Formation : Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization in the presence of bases, resulting in exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
  • Process Optimization for Intermediate Synthesis : Optimization of reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride production, can significantly improve the overall yield through adjustments in molar ratio, reaction time, and temperature (Xu, Guo, Li, & Liu, 2018).
  • Benzothiopyran Derivatives Synthesis : The preparation of 4-aryl-2-methyl(or phenyl)thio-2H-1-benzothiopyrans from 1-(1-aryl-2-methoxyethenyl)-2-{[methyl (or phenyl)thiomethyl]thio)benzenes via lithiation and intramolecular cyclization demonstrates the compound's utility in generating structurally diverse heterocycles (Kobayashi, Horiuchi, Miyamoto, Morikawa, & Konishi, 2006).

Photophysical and Photochemical Properties

  • Photopolymerization Initiators : A study on alkoxyamine derivatives, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, reveals their potential as photoinitiators for nitroxide-mediated photopolymerization, highlighting the compound's role in advanced polymer synthesis (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
  • Luminescence Enhancement : The synthesis and study of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives illustrate how substituents affect luminescence properties, offering insights into designing materials with enhanced quantum yields for potential use in optical applications (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

properties

IUPAC Name

methyl 4-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c1-20-14(17)12-3-5-13(6-4-12)23(18,19)16-11-15(21-2)7-9-22-10-8-15/h3-6,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKYKKTUMMUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.